molecular formula C10H12F2S B8077723 4-Tert-butylsulfanyl-1,2-difluorobenzene

4-Tert-butylsulfanyl-1,2-difluorobenzene

Cat. No.: B8077723
M. Wt: 202.27 g/mol
InChI Key: BBIPISGFNWJLFF-UHFFFAOYSA-N
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Description

The compound with the identifier “4-Tert-butylsulfanyl-1,2-difluorobenzene” is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation methods for this compound involve specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:

    Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.

    Purification: The synthesized compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

    Characterization: The final product is characterized using various analytical techniques to confirm its chemical structure and purity.

Chemical Reactions Analysis

The compound undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and alkylating agents.

Scientific Research Applications

The compound “4-Tert-butylsulfanyl-1,2-difluorobenzene” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to investigate its effects on different biological systems.

    Medicine: It is used in medical research to develop new drugs and therapies.

    Industry: It is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

The compound “4-Tert-butylsulfanyl-1,2-difluorobenzene” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin antibiotic with similar properties.

    CID 5362065: A cephalosporin antibiotic with a different spectrum of activity.

    CID 5479530: A cephalosporin antibiotic with unique pharmacological properties.

In comparison, “this compound” has distinct chemical properties and applications that make it unique among these similar compounds.

Properties

IUPAC Name

4-tert-butylsulfanyl-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2S/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPISGFNWJLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.